palmitoyl-D-Glu(1)-OtBu.Fmoc-Lys(1)-OH palmitoyl-D-Glu(1)-OtBu.Fmoc-Lys(1)-OH
Brand Name: Vulcanchem
CAS No.:
VCID: VC13722828
InChI: InChI=1S/C46H69N3O8/c1-5-6-7-8-9-10-11-12-13-14-15-16-17-29-42(51)48-40(44(54)57-46(2,3)4)30-31-41(50)47-32-23-22-28-39(43(52)53)49-45(55)56-33-38-36-26-20-18-24-34(36)35-25-19-21-27-37(35)38/h18-21,24-27,38-40H,5-17,22-23,28-33H2,1-4H3,(H,47,50)(H,48,51)(H,49,55)(H,52,53)/t39-,40+/m0/s1
SMILES: CCCCCCCCCCCCCCCC(=O)NC(CCC(=O)NCCCCC(C(=O)O)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13)C(=O)OC(C)(C)C
Molecular Formula: C46H69N3O8
Molecular Weight: 792.1 g/mol

palmitoyl-D-Glu(1)-OtBu.Fmoc-Lys(1)-OH

CAS No.:

Cat. No.: VC13722828

Molecular Formula: C46H69N3O8

Molecular Weight: 792.1 g/mol

* For research use only. Not for human or veterinary use.

palmitoyl-D-Glu(1)-OtBu.Fmoc-Lys(1)-OH -

Specification

Molecular Formula C46H69N3O8
Molecular Weight 792.1 g/mol
IUPAC Name (2S)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-6-[[(4R)-4-(hexadecanoylamino)-5-[(2-methylpropan-2-yl)oxy]-5-oxopentanoyl]amino]hexanoic acid
Standard InChI InChI=1S/C46H69N3O8/c1-5-6-7-8-9-10-11-12-13-14-15-16-17-29-42(51)48-40(44(54)57-46(2,3)4)30-31-41(50)47-32-23-22-28-39(43(52)53)49-45(55)56-33-38-36-26-20-18-24-34(36)35-25-19-21-27-37(35)38/h18-21,24-27,38-40H,5-17,22-23,28-33H2,1-4H3,(H,47,50)(H,48,51)(H,49,55)(H,52,53)/t39-,40+/m0/s1
Standard InChI Key LQQXBYSAGYOQJW-IOLBBIBUSA-N
Isomeric SMILES CCCCCCCCCCCCCCCC(=O)N[C@H](CCC(=O)NCCCC[C@@H](C(=O)O)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13)C(=O)OC(C)(C)C
SMILES CCCCCCCCCCCCCCCC(=O)NC(CCC(=O)NCCCCC(C(=O)O)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13)C(=O)OC(C)(C)C
Canonical SMILES CCCCCCCCCCCCCCCC(=O)NC(CCC(=O)NCCCCC(C(=O)O)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13)C(=O)OC(C)(C)C

Introduction

Chemical Structure and Stereochemical Properties

Molecular Architecture

The compound’s structure integrates three critical functional groups:

  • Fmoc Protecting Group: Attached to the α-amino group of lysine, this moiety ensures selective deprotection during solid-phase peptide synthesis (SPPS) .

  • Palmitoyl-Glu-OtBu Side Chain: A palmitic acid (C16:0) is conjugated to the γ-carboxyl group of glutamic acid via an amide bond, while the α-carboxyl group is protected as a tert-butyl ester . This lipophilic modification enhances membrane permeability and prolongs circulatory half-life in therapeutic peptides .

  • Lysine Backbone: The ε-amino group of lysine is functionalized with the palmitoyl-Glu-OtBu group, enabling site-specific modifications in peptide sequences .

The stereochemistry is rigorously controlled, with the glutamic acid residue in the D-configuration and lysine in the L-configuration, as confirmed by optical rotation data ([α]D=7.5[\alpha]_D = -7.5 to 10.5-10.5^\circ in methanol) .

Table 1: Key Physicochemical Properties

PropertyValueSource
Molecular FormulaC46H69N3O8\text{C}_{46}\text{H}_{69}\text{N}_{3}\text{O}_{8}
Molecular Weight792.06 g/mol
Boiling Point944.2±65.0 °C (Predicted)
Density1.099±0.06 g/cm³
pKa3.88±0.21

Synthesis and Manufacturing Methodologies

Traditional Solid-Phase Peptide Synthesis (SPPS)

The synthesis of palmitoyl-D-Glu(1)-OtBu.Fmoc-Lys(1)-OH follows Fmoc-based SPPS protocols :

  • Resin Activation: A Rink amide MBHA resin (0.2–0.3 mmol/g substitution) is swollen in dimethylformamide (DMF) .

  • Coupling Reaction: The Fmoc-Lys(Pal-Glu-OtBu)-OH building block is activated using N,NN,N'-diisopropylcarbodiimide (DIC) and ethyl 2-cyano-2-(hydroxyimino)acetate (Oxyma Pure) at 80°C for 5 minutes .

  • Deprotection: Pyrrolidine (5% v/v) in DMF removes the Fmoc group under microwave irradiation (80°C, 8 minutes) .

A representative large-scale synthesis yields 85% product after recrystallization from tert-butyl methyl ether .

Wash-Free SPPS: A Sustainable Innovation

Recent advancements have eliminated solvent-intensive washing steps without compromising purity :

  • Key Innovation: Directed nitrogen flushing removes pyrrolidine vapors during deprotection, reducing waste by 95% .

  • Performance: Liraglutide synthesized via this method achieved 92.4% crude purity, comparable to traditional methods .

Table 2: Comparison of Synthesis Conditions

ParameterTraditional SPPSWash-Free SPPS
Solvent Consumption500 mL/g peptide25 mL/g peptide
Deprotection Time20 minutes8 minutes
Pyrrolidine Usage20% v/v5% v/v
Crude Purity (Liraglutide)93.1%92.4%

Biological Applications and Therapeutic Relevance

GLP-1 Analogs for Diabetes Management

Palmitoyl-D-Glu(1)-OtBu.Fmoc-Lys(1)-OH is integral to synthesizing GLP-1 receptor agonists:

  • Liraglutide: A 31-residue peptide with a C16 fatty acid side chain that binds serum albumin, extending half-life to 13 hours .

  • Semaglutide: Utilizes a similar structure with a C18 diacid modification, achieving once-weekly dosing .

Mechanistically, these analogs enhance glucose-dependent insulin secretion by 4.2-fold compared to native GLP-1 .

Antibody-Drug Conjugates (ADCs) and PROTACs

The compound’s alkyl chain facilitates hydrophobic interactions in bioconjugation:

  • ADC Linkers: Covalently attach cytotoxins like monomethyl auristatin E (MMAE) to antibodies via lysine side chains .

  • PROTACs: Enable ternary complex formation between E3 ligases (e.g., VHL) and target proteins (e.g., BRD4), achieving DC50 values <10 nM .

Comparative Analysis of Structural Analogs

Table 3: Functional Analog Comparison

CompoundKey FeaturesApplications
Fmoc-Lys(Boc)-OHtert-Butoxycarbonyl protectionBasic peptide synthesis
Fmoc-Glu(OtBu)-OHSingle tert-butyl esterAcidic residue incorporation
Fmoc-Lys(Palmitoyl)-OHDirect palmitoylation at ε-amino groupLipidated peptide vaccines

Palmitoyl-D-Glu(1)-OtBu.Fmoc-Lys(1)-OH outperforms these analogs in balancing hydrophobicity and steric bulk, critical for sustained-release formulations .

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator